1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine

HPLC Analysis Method Validation Pharmaceutical Quality Control

1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine, designated as Cidofovir Related Compound A by the United States Pharmacopeia (USP), is the monoethyl phosphonate ester of the acyclic nucleoside phosphonate antiviral agent cidofovir. It is a well-defined process impurity arising from incomplete dealkylation during the final deprotection step of cidofovir synthesis, and is supplied as a certified reference material (CRM) or pharmaceutical secondary standard for use in specified quality tests and assays as referenced in the USP Cidofovir and Cidofovir Injection monographs.

Molecular Formula C10H18N3O6P
Molecular Weight 307.24 g/mol
CAS No. 1312776-50-3
Cat. No. B12770671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine
CAS1312776-50-3
Molecular FormulaC10H18N3O6P
Molecular Weight307.24 g/mol
Structural Identifiers
SMILESCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
InChIInChI=1S/C10H18N3O6P/c1-2-19-20(16,17)7-18-8(6-14)5-13-4-3-9(11)12-10(13)15/h3-4,8,14H,2,5-7H2,1H3,(H,16,17)(H2,11,12,15)/t8-/m0/s1
InChIKeyVLXLHNRGQDFHAA-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cidofovir-Related Compound A (CAS 1312776-50-3): A Pharmacopeial Reference Standard for Antiviral Quality Control


1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine, designated as Cidofovir Related Compound A by the United States Pharmacopeia (USP), is the monoethyl phosphonate ester of the acyclic nucleoside phosphonate antiviral agent cidofovir [1]. It is a well-defined process impurity arising from incomplete dealkylation during the final deprotection step of cidofovir synthesis, and is supplied as a certified reference material (CRM) or pharmaceutical secondary standard for use in specified quality tests and assays as referenced in the USP Cidofovir and Cidofovir Injection monographs . Its molecular formula is C10H18N3O6P with a molecular weight of 307.24 g/mol [2].

Why Chemical Analogs Cannot Substitute for Cidofovir-Related Compound A (CAS 1312776-50-3) in Regulated Analysis


Substituting a generic cytosine derivative or a similar phosphonate ester for Cidofovir Related Compound A in quality control workflows is not scientifically valid. USP monographs for Cidofovir and Cidofovir Injection mandate this specific monoethyl phosphonate ester as a reference standard for system suitability, requiring a minimum resolution (NLT 1.5) from Cidofovir Related Compound B and adherence to a defined relative response factor (RRF) of 0.74 [1][2]. The analytical method specificity, peak identification, and quantitation are calibrated against this exact compound, as established by the USP. Consequently, any other impurity marker risks failing system suitability criteria and invalidating batch release testing for cidofovir active pharmaceutical ingredient (API) or its injection formulation [3].

Quantitative Differentiation Evidence for Cidofovir Related Compound A (CAS 1312776-50-3)


USP System Suitability Resolution: Cidofovir Related Compound A vs. Related Compound B

The USP Cidofovir monograph mandates a system suitability solution containing USP Cidofovir Related Compound A RS and USP Cidofovir Related Compound B RS. The acceptance criterion for resolution between these two process-related analytes is NLT 1.5, confirming that the HPLC method specified in the monograph achieves baseline separation of the monoethyl (Related Compound A) and diethyl (Related Compound B) phosphonate esters [1].

HPLC Analysis Method Validation Pharmaceutical Quality Control

Relative Retention Time (RRT) Standardization for Peak Identification

Within the USP Cidofovir Organic Impurities test, Cidofovir Related Compound A is assigned a relative retention time (RRT) of 0.54 relative to the cidofovir peak (RRT 1.0). This RRT is unique among the five specified impurities: Cidofovir diol analog (RRT 0.30), Cidofovir related compound A (RRT 0.54), Cidofovir related compound B (RRT 0.63), Cidofovir uracil analog (RRT 1.4), and Bromocidofovir (RRT 2.0). The monoethyl ester uniquely elutes at RRT 0.54 in this validated pharmacopeial HPLC method [1].

Reference Standard Chromatography Anda

Quantitative Determination of the Monoethyl Ester Using USP Relative Response Factor (RRF)

The USP monograph assigns a Relative Response Factor (RRF) of 0.74 to Cidofovir Related Compound A, compared to a value of 0.69 for Cidofovir Related Compound B, both relative to the cidofovir reference standard. This RRF is used to correct the measured peak area of the impurity against the cidofovir standard peak area when calculating impurity content in percentage. Using the incorrect RRF would lead to a ~7% bias in the quantitation of the monoethyl versus the diethyl impurity [1].

Pharmaceutical Analysis Impurity Quantification Regulatory Compliance

Defined Acceptance Limit for Process Control: Impurity Regulatory Threshold

The USP Cidofovir monograph assigns an acceptance criterion of NMT 0.15% for Cidofovir Related Compound A, identical to the limits set for Cidofovir Related Compound B, Cidofovir diol analog, Cidofovir uracil analog, and Bromocidofovir. However, the monoethyl ester is specifically controlled because its formation pathway—incomplete dealkylation of the phosphonate protecting group—is a key indicator of manufacturing process robustness, distinct from the formation of other degradation-related impurities [1].

ICH Q3 Batch Release Process Chemistry

Structural Differentiation: Monoethyl Ester as the Sole Des-ethyl Intermediate

Cidofovir Related Compound A is the monoethyl phosphonate ester (C10H18N3O6P, MW 307.24), structurally positioned between the completely deprotected cidofovir (C8H14N3O6P, MW 279.19) and the diethyl ester precursor, Cidofovir Related Compound B (C12H22N3O6P, MW 335.29 as free base). This makes it a unique intermediate state from which the final API is derived. The ethoxy (-O-CH2-CH3) moiety remains on the phosphonate, whereas cidofovir bears a free hydroxyl (-OH) [1].

Process Chemistry Synthesis Structural Elucidation

Validated Application Scenarios for 1-((S)-3-Hydroxy-2-(O-ethylphosphonomethoxy)propyl)cytosine (CAS 1312776-50-3)


USP Compendial System Suitability for Cidofovir API Batch Release

Pharmaceutical quality control laboratories must inject a system suitability solution containing USP Cidofovir Related Compound A RS and USP Cidofovir Related Compound B RS to verify that the HPLC resolution meets the NLT 1.5 criterion before analyzing production batches of cidofovir API or injection [1]. The correct compound is mandatory to confirm the method can distinguish this monoethyl impurity from the diethyl analog, as required by USP-NF.

Quantitative Impurity Method Development and Validation for ANDA Submissions

During analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA), the compound serves as a characterized reference marker [2]. Its certified RRF of 0.74 at 274 nm under the compendial conditions allows for accurate calculation of impurity levels in unknown samples, ensuring that the monoethyl ester content is correctly reported relative to the 0.15% acceptance limit.

Synthetic Process Optimization and Deprotection Reaction Monitoring

Chemists optimizing the large-scale synthesis of cidofovir can use Cidofovir Related Compound A (the monoethyl ester) as a reference to monitor the final dealkylation step. Its formation and subsequent consumption directly correlate with the completeness of the conversion of the diethyl phosphonate intermediate to the free phosphonate API . Purchasing this specific reference standard allows for accurate spiking experiments to confirm reaction endpoints.

Stability-Indicating Assay Validation Under ICH Q1A Guidelines

Forced degradation and stability studies on cidofovir formulations require validated stability-indicating methods. Cidofovir Related Compound A, as a USP-identified process impurity with a defined RRT of 0.54, serves as a critical peak for establishing peak purity and selectivity during method qualification, ensuring that potential co-elution with degradation products does not compromise the stability assessment [1].

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